6-tert-butyl-8-{[(E)-(4-hydroxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
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Overview
Description
The compound “6-tert-butyl-8-{[(E)-(4-hydroxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one” is a unique chemical with the linear formula C17H20N6O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 53 bonds, including 27 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 hydrazone, 1 hydroxyl group, 1 secondary alcohol, 1 ether (aliphatic), and 1 Triazole .Physical and Chemical Properties Analysis
The compound has a molecular weight of 356.387 . Unfortunately, other specific physical and chemical properties of this compound are not available in the literature I found.Scientific Research Applications
Antioxidant Activity
Research into derivatives of the specified compound has indicated significant antioxidant properties. For instance, Novodvorskyi et al. (2020) synthesized derivatives of 8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one and evaluated their antioxidant properties in vitro. Their studies revealed that these compounds exhibit varying degrees of antioxidant and prooxidant properties, with the introduction of electron-withdrawing substituents affecting their efficacy. Notably, derivatives with a hydroxyl group and an additional oxyalkyl fragment showed enhanced activity, substantiating their potential as antioxidant agents (Novodvorskyi et al., 2020).
Antimicrobial Activities
Another field of application is in the development of antimicrobial agents. Bektaş et al. (2007) focused on synthesizing novel 1,2,4-triazole derivatives, including structures related to the compound of interest. These derivatives were screened for antimicrobial activity, with some exhibiting good to moderate effects against tested microorganisms. This highlights the potential utility of these compounds in creating new antimicrobial drugs (Bektaş et al., 2007).
Synthetic Methodologies
In terms of synthetic methodologies, Mironovich et al. (2012) described the synthesis of 8-R-7-amino-3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones derivatives, showcasing the versatility in functionalizing the core triazine structure. These methodologies enable the exploration of new chemical spaces for potential applications in pharmaceuticals and materials science (Mironovich & Kostina, 2012).
Safety and Hazards
Properties
IUPAC Name |
6-tert-butyl-8-[(E)-(4-hydroxyphenyl)methylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c1-15(2,3)12-13(23)21(14-18-16-9-20(14)19-12)17-8-10-4-6-11(22)7-5-10/h4-9,22H,1-3H3/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWURDPCILFJHQC-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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